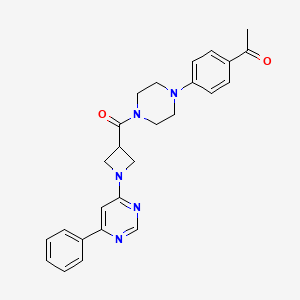
1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural elements:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Pyrimidine moiety : A six-membered ring containing two nitrogen atoms, known for its role in various biological processes.
- Piperazine group : A six-membered ring that often enhances the pharmacological profile of drug candidates.
Research indicates that compounds similar to This compound may interact with various biological targets, including:
- Serotonergic receptors : Influencing mood and anxiety pathways.
- Dopaminergic pathways : Potential implications for neuropsychiatric disorders.
Pharmacological Effects
The biological activity can be summarized as follows:
Study 1: Antidepressant Activity
In a study evaluating the antidepressant-like effects of related compounds, it was shown that administration of similar azetidine derivatives significantly reduced immobility time in forced swimming tests, indicating potential antidepressant properties. This effect was reversed by monoaminergic antagonists, underscoring the involvement of serotonin and norepinephrine pathways in mediating these effects .
Study 2: Anxiolytic Activity
Another research effort focused on the anxiolytic properties of piperazine derivatives. The compound demonstrated increased entries into open arms during elevated plus maze tests, suggesting reduced anxiety levels. These findings were corroborated by receptor binding studies that highlighted interactions with serotonergic receptors .
Comparative Analysis with Similar Compounds
To better understand the unique attributes of This compound , a comparison with similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-1-(6-phenylyrimidin-4-y)azetidine | Benzothiazole and azetidine structure | Moderate anti-inflammatory activity |
| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl) | Piperazine with antioxidant properties | Antioxidant and CNS depressant effects |
Propiedades
IUPAC Name |
1-[4-[4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-19(32)20-7-9-23(10-8-20)29-11-13-30(14-12-29)26(33)22-16-31(17-22)25-15-24(27-18-28-25)21-5-3-2-4-6-21/h2-10,15,18,22H,11-14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVCDODAALHBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













